Methyl 2-ethenyl-4-methylbenzoate
Overview
Description
Methyl 2-ethenyl-4-methylbenzoate is an organic compound with the molecular formula C11H12O2. It is a member of the benzoate ester family, characterized by a benzene ring connected to an ester functional group. This compound is commonly used in various fields of research and industry due to its unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-ethenyl-4-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-ethenyl-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . Another method involves the use of diazomethane, where 2-ethenyl-4-methylbenzoic acid reacts with diazomethane in an ether solution to produce the ester .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethenyl-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: 2-ethenyl-4-methylbenzoic acid.
Reduction: 2-ethenyl-4-methylbenzyl alcohol.
Substitution: Various substituted this compound derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 2-ethenyl-4-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and insecticidal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the manufacture of various chemicals.
Mechanism of Action
The mechanism by which methyl 2-ethenyl-4-methylbenzoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its insecticidal properties are attributed to its ability to disrupt the nervous system of insects, leading to paralysis and death . The compound may also interact with enzymes and receptors in biological systems, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl benzoate
- Ethyl benzoate
- Methyl 4-methylbenzoate
- Methyl 2-methylbenzoate
Uniqueness
Methyl 2-ethenyl-4-methylbenzoate is unique due to the presence of both an ethenyl group and a methyl group on the benzene ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Conclusion
This compound is a versatile compound with significant importance in various scientific and industrial fields. Its unique structure and reactivity make it a valuable reagent in organic synthesis, while its potential biological activities open avenues for research in medicine and biology. Understanding its preparation methods, chemical reactions, and applications can provide insights into its broader utility and potential for future developments.
Properties
IUPAC Name |
methyl 2-ethenyl-4-methylbenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-4-9-7-8(2)5-6-10(9)11(12)13-3/h4-7H,1H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSDACCSCJFOCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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